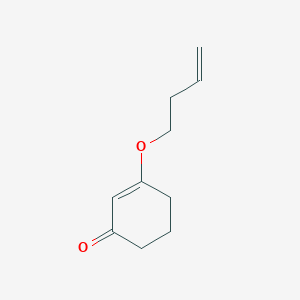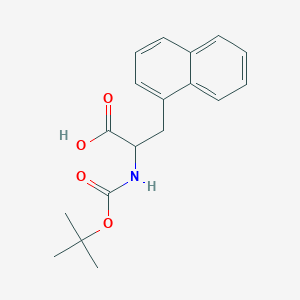
1-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-3-(4-phenethylpiperazin-1-yl)propan-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-, is a synthetic derivative of theophylline, a well-known xanthine compound. Theophylline itself is widely used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This derivative is of interest due to its potential enhanced pharmacological properties and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-, involves multiple steps. The starting material is typically theophylline, which undergoes alkylation to introduce the 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl) group. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The acetylation step is usually carried out using acetic anhydride in the presence of a catalyst like pyridine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-, can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the acetoxy group, yielding the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the piperazine ring .
科学的研究の応用
Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-, has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular signaling pathways and receptor interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for respiratory diseases and other conditions.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-, involves multiple pathways:
Phosphodiesterase Inhibition: Similar to theophylline, this compound likely inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and subsequent bronchodilation.
Adenosine Receptor Blockade: It may block adenosine receptors, contributing to its stimulant and bronchodilator effects.
Histone Deacetylase Activation: This action can lead to anti-inflammatory effects, which are beneficial in treating respiratory conditions.
類似化合物との比較
Similar Compounds
Theophylline: The parent compound, used primarily for its bronchodilator effects.
Caffeine: Another xanthine derivative with stimulant properties.
Theobromine: Found in chocolate, it has mild stimulant effects and is structurally similar to theophylline.
Uniqueness
Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-, is unique due to the presence of the 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl) group, which may enhance its pharmacological properties and broaden its range of applications compared to other xanthine derivatives.
特性
CAS番号 |
19977-18-5 |
|---|---|
分子式 |
C24H32N6O4 |
分子量 |
468.5 g/mol |
IUPAC名 |
[1-(1,3-dimethyl-2,6-dioxopurin-7-yl)-3-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl] acetate |
InChI |
InChI=1S/C24H32N6O4/c1-18(31)34-20(16-30-17-25-22-21(30)23(32)27(3)24(33)26(22)2)15-29-13-11-28(12-14-29)10-9-19-7-5-4-6-8-19/h4-8,17,20H,9-16H2,1-3H3 |
InChIキー |
GAAJEMZXRGGKTC-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CN1CCN(CC1)CCC2=CC=CC=C2)CN3C=NC4=C3C(=O)N(C(=O)N4C)C |
正規SMILES |
CC(=O)OC(CN1CCN(CC1)CCC2=CC=CC=C2)CN3C=NC4=C3C(=O)N(C(=O)N4C)C |
同義語 |
7-[2-Acetoxy-3-(4-phenethyl-1-piperazinyl)propyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,6,14-trimethyl-3,7,14,18-tetrazatetracyclo[9.7.0.02,8.012,17]octadeca-1(11),2(8),3,6,9,12(17)-hexaene](/img/structure/B8840.png)



![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)






